molecular formula C17H14FNO3 B6611070 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid CAS No. 2866323-46-6

4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid

Cat. No. B6611070
CAS RN: 2866323-46-6
M. Wt: 299.30 g/mol
InChI Key: XFJVSACSUKZSSP-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid, also known as 4-BFMICA, is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. It is a derivative of indole-2-carboxylic acid and is composed of a benzyloxy group, a fluorine atom, and a methyl group. This compound has a high degree of solubility in both water and organic solvents, making it an ideal choice for a variety of laboratory experiments.

Scientific Research Applications

4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid has been studied for its potential use in a variety of scientific research applications. It has been used as a substrate for the synthesis of various indole derivatives, such as arylindoles and heterocyclic compounds. It has also been used in the synthesis of various pharmaceuticals and agrochemicals. In addition, 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid has been studied for its possible use as an inhibitor of the enzyme phospholipase A2, which is involved in the production of inflammatory mediators.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid is not yet fully understood. However, it is known to interact with phospholipase A2, an enzyme involved in the production of inflammatory mediators. It is believed that 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid binds to the active site of the enzyme, blocking its activity and thus inhibiting the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid have not yet been fully explored. However, it has been shown to interact with phospholipase A2, an enzyme involved in the production of inflammatory mediators. In addition, it has been suggested that 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid may have anti-inflammatory and antinociceptive effects.

Advantages and Limitations for Lab Experiments

4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid has a number of advantages as a substrate for laboratory experiments. It has a high degree of solubility in both water and organic solvents, making it easy to work with. In addition, the reaction between indole-2-carboxylic acid and benzyl bromide is relatively simple and can be carried out in an inert atmosphere. However, there are some limitations to using 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid in laboratory experiments. For example, the reaction between indole-2-carboxylic acid and benzyl bromide is slow and can take up to 1 hour to complete.

Future Directions

There are a number of potential future directions for the study of 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid. It could be further studied for its potential use as a substrate for the synthesis of various indole derivatives and pharmaceuticals. In addition, its mechanism of action could be further explored to gain a better understanding of its effects on phospholipase A2 and other enzymes. Furthermore, its potential anti-inflammatory and antinociceptive effects could be further studied to determine its potential therapeutic applications. Finally, its potential use as an inhibitor of other enzymes could be explored, as well as its potential use in other scientific research applications.

Synthesis Methods

The synthesis of 4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid has been reported in the literature. It is synthesized through a reaction between indole-2-carboxylic acid and benzyl bromide in the presence of a base such as sodium carbonate. The reaction is carried out in an inert atmosphere at a temperature of 80°C for 1 hour. The product is then purified by recrystallization.

properties

IUPAC Name

6-fluoro-7-methyl-4-phenylmethoxy-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO3/c1-10-13(18)8-15(22-9-11-5-3-2-4-6-11)12-7-14(17(20)21)19-16(10)12/h2-8,19H,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJVSACSUKZSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C2=C1NC(=C2)C(=O)O)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(benzyloxy)-6-fluoro-7-methyl-1H-indole-2-carboxylic acid

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